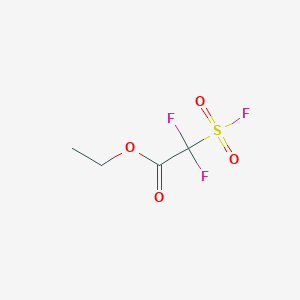
4-(Chlorodifluoromethylthio)-benzylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorodifluoromethylthio)-benzylchloride, also known as 4-CDFMBC, is an organochlorine compound that is widely used in scientific research due to its unique properties. It is a halogenated derivative of benzylchloride, and is known for its low toxicity, high stability, and low volatility. 4-CDFMBC has been used in a variety of applications, including synthesizing new compounds, studying the effects of chemical agents on cells, and researching the mechanisms of action of drugs.
Applications De Recherche Scientifique
4-(Chlorodifluoromethylthio)-benzylchloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as polymers, drugs, and other organic molecules. It has also been used as a solvent in various reactions, such as the synthesis of polymers and the purification of pharmaceuticals. Additionally, this compound has been used to study the effects of chemical agents on cells and to investigate the mechanisms of action of drugs.
Mécanisme D'action
The mechanism of action of 4-(Chlorodifluoromethylthio)-benzylchloride is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, binding to proteins and altering their structure and function. It is also believed to interact with other molecules, such as lipids, in order to influence their behavior. Additionally, this compound has been shown to bind to DNA and RNA, and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. In animal studies, this compound has been shown to cause a decrease in the activity of the heart and lungs, as well as a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Chlorodifluoromethylthio)-benzylchloride in laboratory experiments has a number of advantages. It is a relatively stable compound, with a low toxicity and volatility. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are a few limitations to the use of this compound in laboratory experiments. It is a halogenated compound, and therefore must be handled with care. Additionally, it is not suitable for use in reactions that require high temperatures.
Orientations Futures
There are a number of potential future directions for 4-(Chlorodifluoromethylthio)-benzylchloride research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on proteins and other molecules. Additionally, further research could be done to investigate its effects on various diseases and conditions. Additionally, further research could be done to investigate the potential applications of this compound in drug development, as well as its potential toxicity and safety. Finally, further research could be done to investigate the potential uses of this compound in industrial processes.
Méthodes De Synthèse
4-(Chlorodifluoromethylthio)-benzylchloride can be synthesized through a nucleophilic substitution reaction. This method involves the reaction of benzylchloride with chlorodifluoromethylthiol (CDFT). The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and 25 °C. The reaction yields this compound as the major product, along with some minor byproducts.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-(chloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJLHMYNZTHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535126 |
Source


|
| Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89807-45-4 |
Source


|
| Record name | 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)








![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)

